

Application Note: Infrared Spectroscopy of Allyl Isopropyl Sulfide

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Compound of Interest

Compound Name: *Allyl isopropyl sulfide*

Cat. No.: *B1617874*

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Abstract

This document provides a detailed guide to the analysis of **allyl isopropyl sulfide** using Fourier Transform Infrared (FTIR) spectroscopy. It includes a comprehensive experimental protocol for sample handling and data acquisition, a summary of expected vibrational frequencies, and a logical workflow for the analysis. Due to the unavailability of a publicly accessible reference spectrum for **allyl isopropyl sulfide**, this note focuses on the expected spectral features based on its functional groups and provides a protocol that can be used to acquire a high-quality spectrum.

Introduction

Allyl isopropyl sulfide is an organosulfur compound with potential applications in flavor chemistry and as a building block in organic synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which serves as a unique molecular fingerprint. This application note outlines the procedures for obtaining and interpreting the infrared spectrum of **allyl isopropyl sulfide**.

Expected Infrared Absorption Bands

The structure of **allyl isopropyl sulfide** contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. The expected vibrational frequencies are summarized in the table below.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
=C-H stretch	Alkene (Allyl)	3100 - 3000	Medium
C-H stretch (sp ³)	Alkane (Isopropyl)	3000 - 2850	Strong
C=C stretch	Alkene (Allyl)	1680 - 1620	Variable
C-H bend (sp ³)	Alkane (Isopropyl)	1470 - 1450	Medium
C-H bend (gem-dimethyl)	Isopropyl	1385 - 1380 and 1370-1365	Medium
=C-H bend (out-of-plane)	Alkene (Allyl)	1000 - 650	Strong
C-S stretch	Sulfide	800 - 600	Weak

Experimental Protocol: FTIR Analysis of Liquid Allyl Isopropyl Sulfide

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common and convenient method for analyzing liquid samples.

3.1. Materials and Equipment

- FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
- **Allyl Isopropyl Sulfide** (liquid sample).
- Pipette or dropper.
- Solvent for cleaning (e.g., isopropanol or acetone).

- Lint-free wipes.

3.2. Instrument Parameters

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 (signal-to-noise ratio dependent)
- Apodization: Happ-Genzel

3.3. Procedure

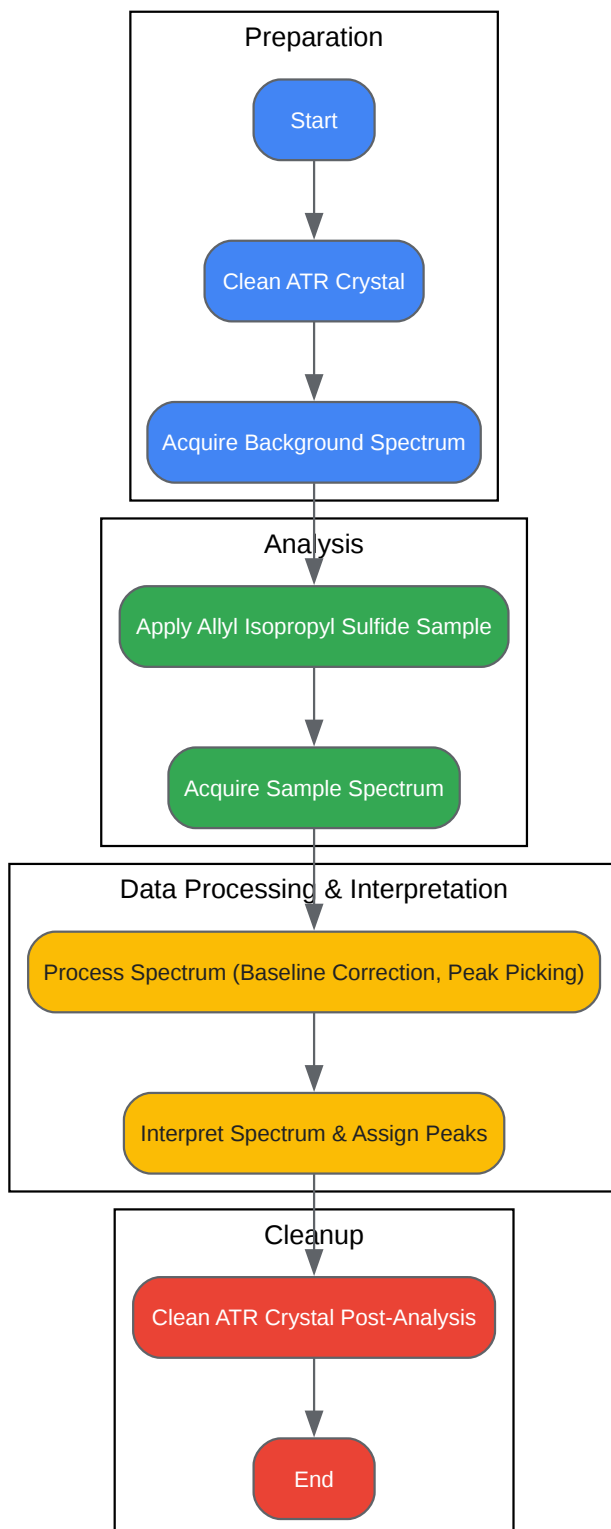
- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO_2 and water vapor).
- Sample Application:
 - Place a small drop of **allyl isopropyl sulfide** onto the center of the ATR crystal using a clean pipette. The sample should be sufficient to completely cover the crystal surface.
- Sample Spectrum Acquisition:
 - Acquire the infrared spectrum of the sample using the predefined instrument parameters.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.

- Label the significant peaks with their corresponding wavenumbers.
- Cleaning:
 - Thoroughly clean the ATR crystal after analysis. Wipe away the sample with a lint-free wipe and then clean the crystal with a solvent-moistened wipe. Ensure the crystal is completely dry before the next measurement.

Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of **allyl isopropyl sulfide**.

FTIR Analysis Workflow for Allyl Isopropyl Sulfide

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Caption: Workflow for FTIR analysis.

Conclusion

This application note provides a framework for the successful infrared analysis of **allyl isopropyl sulfide**. By following the detailed experimental protocol and using the provided table of expected vibrational frequencies, researchers can confidently acquire and interpret the FTIR spectrum of this compound. The logical workflow diagram serves as a clear and concise guide for the entire process, from sample preparation to data interpretation. While a reference spectrum for **allyl isopropyl sulfide** is not publicly available, the information herein allows for its effective characterization and identification.

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